molecular formula C6H3F7O2 B081121 Heptafluoroisopropyl acrylate CAS No. 13057-08-4

Heptafluoroisopropyl acrylate

Cat. No.: B081121
CAS No.: 13057-08-4
M. Wt: 240.08 g/mol
InChI Key: JTCVKNUSIGHJRG-UHFFFAOYSA-N
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Description

Heptafluoroisopropyl acrylate is a fluorinated acrylate compound with the chemical formula C6H3F7O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Heptafluoroisopropyl acrylate primarily targets polymerization processes due to its acrylate group. This compound is often used in the synthesis of polymers and copolymers, where it acts as a monomer that can be polymerized to form various materials with unique properties .

Mode of Action

The mode of action of this compound involves its interaction with free radicals during polymerization. The acrylate group undergoes a free radical polymerization process, where the double bond in the acrylate group reacts with free radicals, leading to the formation of long polymer chains. This reaction is initiated by heat, light, or chemical initiators .

Biochemical Pathways

In the context of polymer chemistry, the biochemical pathways affected by this compound are those involved in free radical polymerization. The initiation phase involves the generation of free radicals, which then propagate by reacting with the acrylate monomers, forming polymer chains. The termination phase occurs when two free radicals combine, ending the chain growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the resulting polymers suitable for various applications, including coatings, adhesives, and specialty materials .

Action Environment

Environmental factors such as temperature, light, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. High temperatures and UV light can initiate the polymerization process, while the presence of inhibitors can prevent premature polymerization. Additionally, the compound’s stability is affected by storage conditions, requiring it to be kept in a cool, dark place to maintain its efficacy .

: MilliporeSigma : ChemBK

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl acrylate can be synthesized through the reaction of heptafluoroisopropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Types of Reactions:

    Polymerization: this compound readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by thermal or photochemical means.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.

    Addition Reactions: this compound can undergo Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed.

    Addition: Catalysts such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) are used.

Major Products:

    Polymerization: Poly(this compound) and copolymers with other acrylates or methacrylates.

    Substitution: Various substituted acrylates depending on the nucleophile used.

    Addition: Michael adducts with functional groups introduced by the nucleophile.

Scientific Research Applications

Heptafluoroisopropyl acrylate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

    Biology: The compound is employed in the development of biomaterials and coatings for medical devices due to its biocompatibility and resistance to biofouling.

    Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical adhesives.

    Industry: this compound is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.

Comparison with Similar Compounds

Heptafluoroisopropyl acrylate can be compared with other fluorinated acrylates such as:

    Hexafluoroisopropyl acrylate: Similar in structure but with one less fluorine atom, resulting in slightly different properties.

    Trifluoroethyl acrylate: Contains fewer fluorine atoms and exhibits different reactivity and properties.

    Pentafluorophenyl acrylate: Has a phenyl group instead of an isopropyl group, leading to different chemical behavior and applications.

Uniqueness: this compound stands out due to its high fluorine content, which provides exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVKNUSIGHJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156624
Record name Heptafluoroisopropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-08-4
Record name Heptafluoroisopropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptafluoroisopropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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